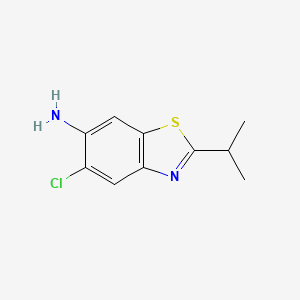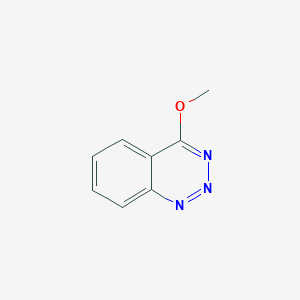
Mercury;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury-xenon compounds are unique chemical entities that combine the properties of mercury and xenon These compounds are notable for their unusual bonding and reactivity, given that both mercury and xenon are typically considered to be relatively inert
Preparation Methods
The synthesis of mercury-xenon compounds typically involves the reaction of mercury with xenon in the presence of a strong oxidizing agent One common method involves the use of xenon difluoride (XeF₂) as the oxidizing agent The reaction is carried out under controlled conditions, often at low temperatures and high pressures, to facilitate the formation of the desired compound
Chemical Reactions Analysis
Mercury-xenon compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, and other halogens. For example, the reaction of a mercury-xenon compound with fluorine can produce xenon hexafluoride (XeF₆) and mercury fluoride (HgF₂). These reactions typically require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
Scientific Research Applications
Mercury-xenon compounds have several scientific research applications, particularly in the fields of chemistry and materials science. They are used as model systems to study the bonding and reactivity of noble gas compounds. In addition, these compounds have potential applications in the development of new materials with unique properties, such as high-density storage media and advanced optical devices. In the field of medicine, mercury-xenon compounds are being investigated for their potential use in diagnostic imaging and as therapeutic agents.
Mechanism of Action
The mechanism of action of mercury-xenon compounds involves the interaction of mercury and xenon atoms with various molecular targets. These interactions can result in the formation of stable complexes with unique electronic and structural properties. The exact pathways and molecular targets involved in these interactions are still being studied, but it is believed that the high electronegativity of xenon and the ability of mercury to form strong bonds with other elements play a key role in the compound’s reactivity.
Comparison with Similar Compounds
Mercury-xenon compounds can be compared to other noble gas compounds, such as xenon fluorides and xenon oxides. These compounds share some similarities in terms of their reactivity and bonding, but mercury-xenon compounds are unique in their ability to combine the properties of both mercury and xenon. Similar compounds include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆), which are well-known for their strong oxidizing properties and ability to form stable complexes with other elements .
Properties
CAS No. |
56451-21-9 |
|---|---|
Molecular Formula |
HgXe |
Molecular Weight |
331.88 g/mol |
IUPAC Name |
mercury;xenon |
InChI |
InChI=1S/Hg.Xe |
InChI Key |
VSQYNPJPULBZKU-UHFFFAOYSA-N |
Canonical SMILES |
[Xe].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
